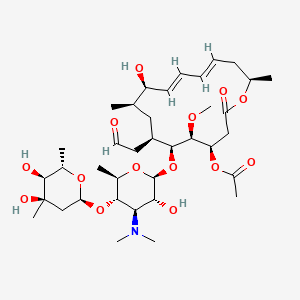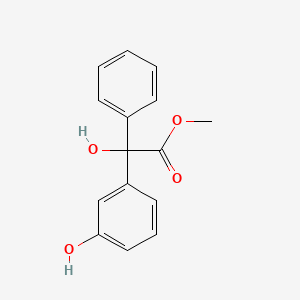
Methyl hydroxy(3-hydroxyphenyl)phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hydroxy(3-hydroxyphenyl)phenylacetate, also known as methyl 3-hydroxyphenylacetate, is an organic compound with the molecular formula C9H10O3. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is often used in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl hydroxy(3-hydroxyphenyl)phenylacetate can be synthesized through several methods. One common method involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl hydroxy(3-hydroxyphenyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl hydroxy(3-hydroxyphenyl)phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl hydroxy(3-hydroxyphenyl)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl hydroxy(3-hydroxyphenyl)phenylacetate can be compared with other similar compounds such as:
Methyl 4-hydroxyphenylacetate: This compound has a similar structure but with the hydroxyl group at the para position.
Methyl phenylacetate: This compound lacks the hydroxyl group and is used primarily in the fragrance industry for its honey-like odor.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-(3-hydroxyphenyl)-2-phenylacetate |
InChI |
InChI=1S/C15H14O4/c1-19-14(17)15(18,11-6-3-2-4-7-11)12-8-5-9-13(16)10-12/h2-10,16,18H,1H3 |
InChI-Schlüssel |
LMEJEZAIPBNVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


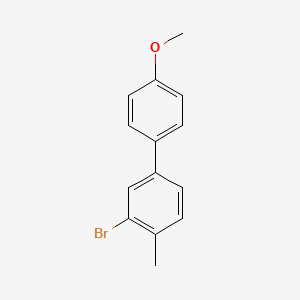
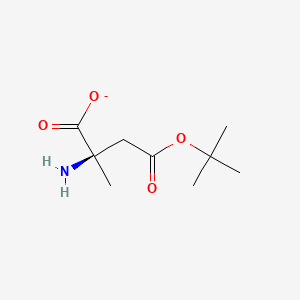
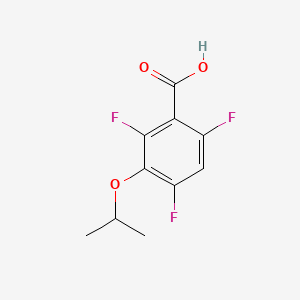
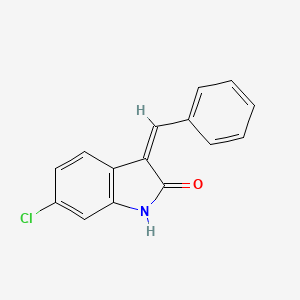
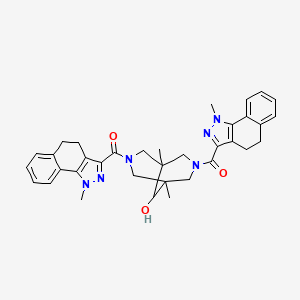
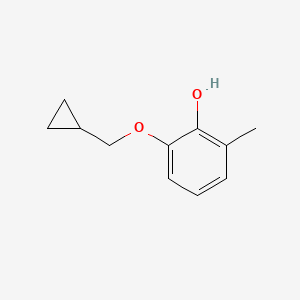
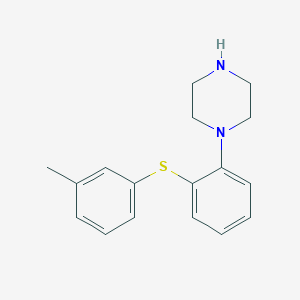
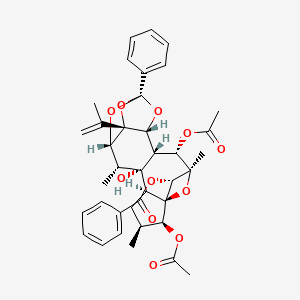
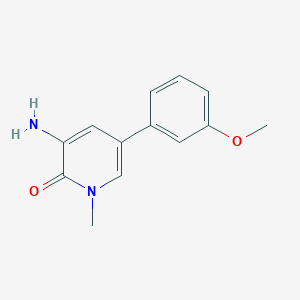
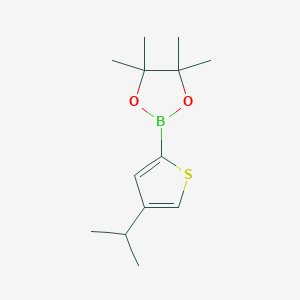
![Naphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14762810.png)
